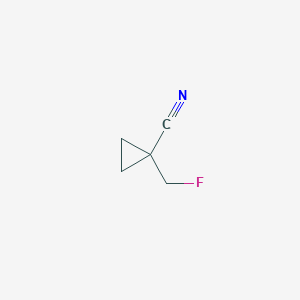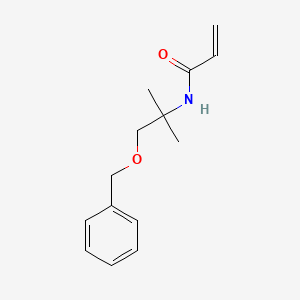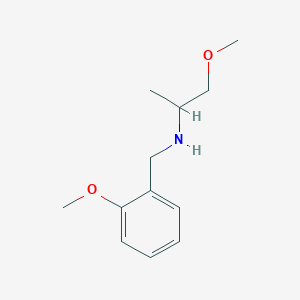![molecular formula C5H7F7N2O3S2 B2866581 [(2,2,3,3-Tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid CAS No. 1375472-15-3](/img/structure/B2866581.png)
[(2,2,3,3-Tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[(2,2,3,3-Tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid is a useful research compound. Its molecular formula is C5H7F7N2O3S2 and its molecular weight is 340.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Organic Synthesis
Trifluoromethanesulfonic acid, also known as triflic acid, is highlighted for its role as an excellent catalyst in organic synthesis, particularly in inducing cyclisation reactions for the efficient formation of polycyclic systems. Its catalytic activity is significant in C- and/or O-acylation reactions, broadening the use of various substrates under mild conditions. This shows triflic acid’s versatility and control over reactivity, making it a valuable reagent in the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).
Fluorination and Functionalization in Material Science
The synthesis and reactivity of tetrafluoroethane β-sultone derivatives, related to the broader family of fluorosulfonyl compounds, have been extensively studied for their roles in fluorination and trifluoromethylation. These derivatives are crucial for incorporating CF2 groups and trifluoromethyl groups into various molecular structures, significantly expanding the scope of carbene-based difluoromethylation reactions. Their applications extend to medicinal chemistry and materials science, where they are used in the design of drug candidates and the synthesis of novel functional materials, showcasing the importance of fluorine chemistry in enhancing the properties of organic compounds (Zhang et al., 2014).
Fuel Cell Technologies
In the context of energy conversion technologies, particularly fuel cells, trifluoromethanesulfonic acid derivatives have been employed to improve the performance of proton exchange membranes. The incorporation of sulfonated side-chain grafting units, derived from trifluoromethanesulfonic acid, into poly(arylene ether sulfone) copolymers has led to comb-shaped sulfonated polymers with high proton conductivity. This development is crucial for enhancing the efficiency of fuel cells, indicating the compound’s potential in advancing energy materials (Kim, Robertson, & Guiver, 2008).
Environmental and Health Impacts
While the focus is on excluding drug usage and side effects, it's worth noting that research on perfluorinated chemicals, which include compounds related to trifluoromethanesulfonic acid, has raised concerns about environmental persistence and potential health impacts. These studies underscore the importance of understanding the environmental fate and biological effects of such compounds, although they are not directly related to the specified chemical (Hoffman et al., 2010).
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl carbamimidothioate;trifluoromethanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F4N2S.CHF3O3S/c5-2(6)4(7,8)1-11-3(9)10;2-1(3,4)8(5,6)7/h2H,1H2,(H3,9,10);(H,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGVPLQKBLXVJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)SC(=N)N.C(F)(F)(F)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F7N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Bromo-4-chloro-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2866501.png)


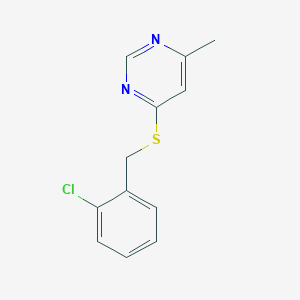
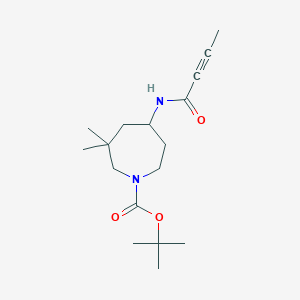
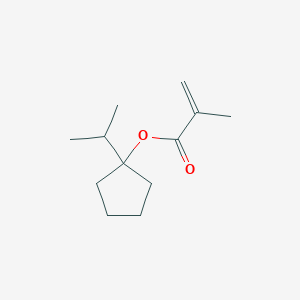

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2866512.png)

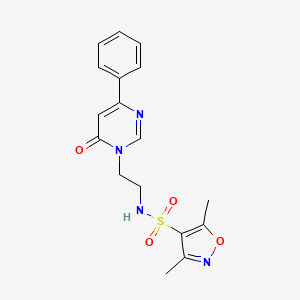
![1-(2-Fluorophenyl)-3-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}urea](/img/structure/B2866516.png)
